1,4,5,8-Tetramethylhemin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

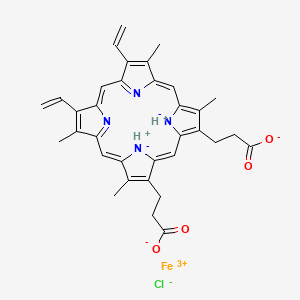

1,4,5,8-Tetramethylhemin, also known as this compound, is a useful research compound. Its molecular formula is C34H32ClFeN4O4 and its molecular weight is 651.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Structural Characteristics

1,4,5,8-Tetramethylhemin is characterized by the presence of four methyl groups at the meso positions of the heme structure. This modification enhances its steric bulk compared to natural heme forms, influencing its biochemical interactions and properties.

Myoglobin Reconstitution

One of the primary applications of this compound is in the reconstitution of myoglobin (Mb). Research has demonstrated that this compound can replace native heme in myoglobin without significantly altering its oxygen-binding properties. Studies indicate that when reconstituted with this compound, myoglobin exhibits normal oxygen affinity and can facilitate studies on heme-globin interactions under varied conditions .

Heme Rotation Studies

The dynamic motion of heme within globin proteins is critical for understanding their function. Proton NMR spectroscopy has been employed to analyze the rotation rates of hemes within myoglobin reconstituted with this compound. The findings reveal that this bulky heme influences the rotational dynamics significantly compared to smaller hemes. The thermodynamic parameters obtained from these studies suggest that the introduction of this compound enhances the mobility of the heme within the protein matrix .

NMR Spectroscopy

Proton NMR studies have provided insights into the interactions between this compound and myoglobin. The unique spectral signatures observed indicate significant changes in the electronic environment of the heme upon incorporation into the protein. These changes are attributed to alterations in heme-globin contacts due to steric hindrance introduced by the methyl groups .

UV-Vis Spectroscopy

The electronic absorption spectra of myoglobin reconstituted with this compound show distinct features that differ from those of native myoglobin. This allows researchers to utilize UV-Vis spectroscopy to monitor binding events and conformational changes in real-time during biochemical experiments .

Therapeutic Potential

While primarily used in biochemical research, there is growing interest in exploring the therapeutic applications of this compound and similar compounds:

Drug Development

The unique properties of this compound may also serve as a scaffold for developing new drugs targeting hemoproteins involved in various diseases. Its ability to modulate protein interactions makes it a candidate for further exploration in drug design aimed at conditions like ischemia or neurodegenerative diseases where hemoprotein function is compromised .

属性

CAS 编号 |

70697-39-1 |

|---|---|

分子式 |

C34H32ClFeN4O4 |

分子量 |

651.9 g/mol |

IUPAC 名称 |

3-[18-(2-carboxylatoethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride |

InChI |

InChI=1S/C34H34N4O4.ClH.Fe/c1-7-21-17(3)25-13-27-19(5)23(9-11-33(39)40)31(37-27)16-32-24(10-12-34(41)42)20(6)28(38-32)14-26-18(4)22(8-2)30(36-26)15-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |

InChI 键 |

KGLULXCIGGUJNA-UHFFFAOYSA-K |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C=C)C)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |

规范 SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C=C)C)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |

同义词 |

1,4,5,8-tetramethylhemin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。